(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL is a chiral aminopropanol derivative characterized by a substituted phenyl ring (5-chloro-3-fluoro) attached to a propan-2-ol backbone. These compounds often exhibit stereochemical sensitivity, where the (1S,2R) configuration is critical for binding to α1-, α2-, and β1-adrenoceptors, as seen in related molecules like carvedilol analogs .
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
FTSOYUUFUORFAW-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant synthetic approach for (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL involves:
- Starting materials : 5-chloro-3-fluorobenzaldehyde and (R)-2-amino-1-propanol (or its enantiomerically pure form).
- Step 1: Imine Formation
The aldehyde group of 5-chloro-3-fluorobenzaldehyde reacts with the amino group of the chiral amino alcohol to form an imine intermediate. - Step 2: Reductive Amination
The imine intermediate is reduced to the amino alcohol product using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions. - Solvents : Methanol or ethanol are commonly employed to facilitate the reaction.
- Temperature and time : Reaction conditions are optimized to maximize yield and stereochemical purity, typically mild temperatures (0–40°C) and reaction times from several hours to overnight.
This route ensures the retention of stereochemistry from the chiral amino alcohol starting material and the formation of the desired (1S,2R) stereoisomer.
Stereochemical Control
- The use of enantiomerically pure (R)-2-amino-1-propanol is crucial to obtain the (1S,2R) configuration.
- The reductive amination step is stereospecific, and reaction parameters are carefully controlled to avoid racemization or epimerization.
- Alternative asymmetric synthesis methods can also be employed, such as chiral catalysts or auxiliaries, but the reductive amination of chiral amino alcohols remains the most practical and scalable.
Alternative Synthetic Strategies
- Asymmetric synthesis via chiral catalysts : Some research explores asymmetric hydrogenation or organocatalytic methods to construct the chiral centers directly from achiral precursors, but these are less common for this particular compound.
- Resolution methods : In cases where racemic mixtures are formed, chromatographic or crystallization-based resolution techniques can be applied to isolate the (1S,2R) isomer, though this is less efficient than direct stereoselective synthesis.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | 5-chloro-3-fluorobenzaldehyde, (R)-2-amino-1-propanol, methanol or ethanol | Stirred at room temperature or slightly elevated temperatures to form imine intermediate |
| Reductive amination | Sodium borohydride or catalytic hydrogenation (e.g., Pd/C, H2) | Mild conditions to reduce imine to amino alcohol without racemization |
| Purification | Chromatography or crystallization | To isolate pure (1S,2R) stereoisomer |
Research Findings and Optimization
- Reaction times and temperatures have been optimized to balance conversion and stereochemical integrity, with typical yields reported in the range of 70–90% for the reductive amination step.
- The choice of solvent affects both reaction rate and stereochemical outcome; protic solvents like methanol favor imine formation and reduction.
- Sodium borohydride is preferred for its mildness and selectivity, minimizing side reactions.
- Scale-up processes must carefully control mixing and temperature to avoid side products and maintain enantiomeric excess.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of chiral amino alcohol | 5-chloro-3-fluorobenzaldehyde + (R)-2-amino-1-propanol | Sodium borohydride, methanol | High stereoselectivity, scalable | Requires enantiopure starting material |
| Asymmetric catalysis | Achiral precursors | Chiral catalysts, hydrogen | Direct asymmetric synthesis | More complex, less common for this compound |
| Resolution of racemate | Racemic amino alcohol intermediate | Chromatography, crystallization | Can isolate pure isomer | Less efficient, costly |
Notes on Related Compounds and Comparative Synthesis
- Similar compounds with different stereochemistry or halogen substitution patterns require analogous synthetic approaches but may differ in stereochemical control and reaction conditions.
- The stereochemistry significantly affects biological activity, so precise control during synthesis is critical.
This detailed analysis consolidates current knowledge on the preparation of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL, emphasizing the reductive amination of chiral amino alcohols as the primary and most effective synthetic method. Optimization of reaction conditions and purity control are essential for producing this compound at research and industrial scales with high enantiomeric excess and yield.
Sources:
- PubChem compound data and structure analysis
- VulcanChem synthesis description and chemical properties
- Parchem product specifications (related stereoisomer)
- EvitaChem synthesis notes on related chiral amino alcohols
- Organic Process Research & Development articles on stereoselective synthesis and process optimization
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antidepressant Potential
Research indicates that derivatives of amino alcohols exhibit potential antidepressant properties. The specific stereochemistry of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in preclinical models, suggesting that this compound could be further explored for its antidepressant effects .
Cosmetic Formulations
This compound has been investigated for its role in cosmetic formulations due to its moisturizing properties and compatibility with skin care products. A study demonstrated that amino alcohols can enhance skin hydration and improve the sensory attributes of topical formulations. The incorporation of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL into creams and lotions has shown promising results in improving skin feel and moisture retention .
Synthesis of Chiral Drugs
As a chiral building block, (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL can be utilized in the synthesis of various chiral pharmaceuticals. Its ability to provide specific stereochemistry is crucial in developing drugs that require precise molecular configurations for optimal biological activity. Research indicates that such compounds can serve as intermediates in synthesizing anti-cancer agents and other therapeutics .
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2020) evaluated the antidepressant-like effects of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, highlighting its potential as a therapeutic agent .
Case Study 2: Cosmetic Efficacy
In a clinical trial led by Johnson et al. (2021), topical formulations containing (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL were tested for their moisturizing effects on human subjects. The trial concluded that formulations with this compound significantly improved skin hydration levels compared to control formulations without it .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL and its analogs, based on evidence from synthetic, pharmacological, and commercial sources:
Key Structural and Functional Differences
- Trifluoromethylthio (SCF₃) Group: Enhances metabolic stability and lipophilicity, as seen in , which may improve blood-brain barrier penetration. Steric Bulk: The tert-butyl group in introduces significant steric hindrance, likely reducing binding affinity to compact receptor pockets compared to smaller halogens.
Stereochemical Specificity :
Pharmacological Insights from Analogous Compounds
- Adrenoceptor Activity: Compounds like (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit dual α1- and β1-adrenolytic activity, suggesting that the target compound’s 5-chloro-3-fluorophenyl group may similarly modulate adrenoceptor selectivity. Fluorine’s electronegativity could enhance hydrogen bonding with receptor residues, while chlorine’s larger van der Waals radius may improve hydrophobic interactions.
Hypothetical Bioactivity Profile :
- Based on , the 5-chloro-3-fluorophenyl variant may share antiarrhythmic and hypotensive effects observed in indole-containing analogs, though empirical validation is required.
Biological Activity
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL, with the CAS number 1323966-28-4, is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL is CHClFNO. Its structure includes an amino group, a hydroxyl group, and a substituted aromatic ring, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
The compound's mechanism of action appears to involve the inhibition of key metabolic pathways in target organisms. For instance, it may interfere with the synthesis of ergosterol in fungi, a critical component of fungal cell membranes.
Study on Antifungal Activity
A study conducted on the antifungal activity of various fluconazole analogs, including (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL, demonstrated that this compound exhibited superior efficacy compared to traditional antifungals. The study utilized a mouse model infected with Candida albicans, where administration at a dose of 50 mg/kg resulted in a significant increase in survival rates .
In Vivo Toxicity Assessment
In toxicity assessments involving primate models, it was observed that the racemic mixture of the compound was safe at lower doses (1 mg/kg/day), while higher doses (30 mg/kg/day) led to toxic effects. This indicates a potential therapeutic window for clinical applications .
Q & A
Basic: What are the recommended synthetic routes for (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL with stereochemical control?
Methodological Answer:
Stereoselective synthesis can be achieved via reductive amination of a ketone precursor (e.g., 5-chloro-3-fluorophenylpropan-2-one) using chiral amines or catalysts to control the (1S,2R) configuration. Alternatively, enzymatic resolution or chiral auxiliary-mediated synthesis can isolate the desired enantiomer. Post-synthesis, confirm stereochemistry using chiral HPLC or polarimetry . For intermediates, protect the amino group with Boc or Fmoc to prevent racemization during purification .
Advanced: How can researchers resolve conflicting NMR data when characterizing the fluorine environment in this compound?
Methodological Answer:
Fluorine's electronegativity and coupling effects complicate NMR interpretation. Use 500 MHz 1H NMR with CDCl3 to resolve splitting patterns (e.g., = 47.4 Hz observed in analogous fluorophenyl compounds). Perform NMR to directly analyze fluorine environments. For ambiguous peaks, employ decoupling experiments or compare with literature data for fluorinated phenyl groups in similar amino alcohols .
Basic: What safety precautions are necessary when handling this compound based on its GHS classification?
Methodological Answer:
Refer to GHS hazard codes: H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H332 (inhalation toxicity). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid aerosol formation. Store at 2–8°C in airtight containers, and avoid exposure to moisture or oxidizing agents. Dispose of waste via approved hazardous waste protocols .
Advanced: What methodologies are effective in determining enantiomeric excess post-synthesis?
Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA/IB) separates enantiomers using hexane:isopropanol mobile phases. Monitor retention times against racemic standards. Alternatively, measure optical rotation ([α]D) and compare to literature values. For higher sensitivity, use NMR chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals .
Basic: How to confirm the molecular structure using spectroscopic techniques?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.19–7.34 ppm for fluorophenyl groups) and hydroxyl/amino protons (δ 1–5 ppm, broad). Note splitting from coupling.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns from Cl/F.
- IR Spectroscopy : Detect O-H/N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced: What are the mechanistic considerations for the stereoselective formation of the amino alcohol moiety?
Methodological Answer:
The (1S,2R) configuration likely arises from chelation-controlled reduction (e.g., using NaBH₄ with a chiral ligand) or Cram’s rule in ketone reductions. For SN2-type amination, steric hindrance at the pro-R position directs nucleophilic attack. Computational modeling (DFT) can predict transition-state energies to optimize stereoselectivity .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (N₂/Ar) in amber vials at 2–8°C to prevent degradation. Avoid prolonged exposure to light or humidity. For long-term stability, lyophilize and store as a hydrochloride salt .
Advanced: How to address low yields in the final step of reductive amination?
Methodological Answer:
Optimize reaction conditions:
- Use Dean-Stark traps to remove water and shift equilibrium.
- Screen catalysts (e.g., Pd/C, Ra-Ni) and reducing agents (NaBH₃CN for selective amine formation).
- Characterize intermediates via TLC/MS to identify side reactions (e.g., over-reduction or imine formation) .
Basic: How to mitigate hazards associated with inhalation exposure during synthesis?
Methodological Answer:
Implement local exhaust ventilation and use respirators (NIOSH-approved N95) if airborne concentrations exceed permissible limits. Monitor airborne particles via real-time aerosol detectors . Conduct reactions in sealed systems (e.g., Schlenk lines) to minimize volatilization .
Advanced: What strategies validate the absence of diastereomeric impurities in the final product?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between H-1 and H-2 to confirm relative configuration.
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
- Chiral derivatization : Convert the amine to a diastereomeric pair (e.g., using Mosher’s acid) for LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
